Ethyl 3,5-dihydroxybenzoate
Overview
Description
Ethyl 3,5-dihydroxybenzoate is an organic compound with the molecular formula C9H10O4. It is a dihydroxybenzoic ester, specifically an ethyl ester of 3,5-dihydroxybenzoic acid. This compound is known for its applications in various biochemical studies and organic synthesis reactions .
Mechanism of Action
Target of Action
Ethyl 3,5-dihydroxybenzoate is a dihydroxybenzoic ester Similar compounds like ethyl 3,4-dihydroxybenzoate have been shown to inhibit prolyl-hydroxylase domain enzymes (phds) , which negatively regulate Hypoxia Inducible Factor (HIF), a master regulator of hypoxic responses .
Mode of Action
It’s known that similar compounds like ethyl 3,4-dihydroxybenzoate can inhibit phds, leading to the upregulation of beneficial hif-mediated processes . This inhibition might result in the potentiation of the activity of antibiotics for drug-resistant Escherichia coli .
Biochemical Pathways
Related compounds like ethyl 3,4-dihydroxybenzoate have been shown to interfere with substrate translocation via bacterial efflux pumps . This interference can lead to increased dye accumulation and reduced dye efflux, indicating potential effects on cellular transport mechanisms .
Pharmacokinetics
It’s known that the compound has a molecular weight of 18217 , and a melting point of 127-130 °C
Result of Action
Similar compounds like ethyl 3,4-dihydroxybenzoate have been shown to significantly improve cellular viability and decrease oxidative stress when exposed to hypoxia . They also enhance antioxidant status, as indicated by increased levels of glutathione and antioxidant enzymes .
Action Environment
It’s known that the compound is a solid at room temperature , which could potentially influence its stability and efficacy under different environmental conditions.
Biochemical Analysis
Biochemical Properties
Ethyl 3,5-dihydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a starting reagent in the synthesis of ethyl 3,5-bis(ω-hydroxyoligo(ethyleneoxy))benzoates and p-alkoxycarbonylated palladium bis(phosphinite) PCP pincer complexes . The nature of these interactions often involves the formation of ester bonds and the modulation of enzyme activity.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, similar compounds like ethyl 3,4-dihydroxybenzoate have been shown to protect cells from hypoxia-induced oxidative damage by enhancing antioxidant enzyme levels and reducing oxidative stress . This suggests that this compound may have similar protective effects on cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and either inhibit or activate them, leading to changes in gene expression. For instance, ethyl 3,4-dihydroxybenzoate, a related compound, acts as a prolyl hydroxylase inhibitor, modulating the activity of hypoxia-inducible factor (HIF) and enhancing the expression of genes related to glycolysis and antioxidant defense . This compound may exhibit similar mechanisms of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies on related compounds have shown that preconditioning with ethyl 3,4-dihydroxybenzoate can improve cellular viability and reduce oxidative stress over time . This indicates that this compound may also have time-dependent effects in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, ethyl 3,4-dihydroxybenzoate has been shown to modulate adaptive responses to hypoxia in rat brains at specific dosages . High doses of such compounds may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, ethyl 3,4-dihydroxybenzoate has been shown to increase the expression of glycolytic enzymes and enhance glycolytic capacity in skeletal muscles . This compound may participate in similar metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation. For instance, related compounds have been shown to be distributed in various tissues and to interact with transport proteins that facilitate their cellular uptake .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the crystal structure of this compound hemihydrate provides insights into its potential subcellular localization and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,5-dihydroxybenzoate can be synthesized through the esterification of 3,5-dihydroxybenzoic acid with absolute ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the continuous addition of ethanol and 3,5-dihydroxybenzoic acid in the presence of a catalyst, followed by purification steps to isolate the desired ester .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Ethyl 3,5-dihydroxybenzoate has several applications in scientific research:
Comparison with Similar Compounds
- Methyl 3,5-dihydroxybenzoate
- Ethyl 2,5-dihydroxybenzoate
- Ethyl 3-hydroxybenzoate
- Methyl 3,5-dimethylbenzoate
Comparison: this compound is unique due to its specific esterification at the 3 and 5 positions of the benzoic acid ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. For instance, mthis compound has a similar structure but with a methyl ester group, leading to differences in solubility and reactivity .
Properties
IUPAC Name |
ethyl 3,5-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHYVLPIZUVDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4142-98-7 | |
Record name | Benzoic acid, 3,5-dihydroxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4142-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5Ddihydroxybenzoic acid ethyl ester hemihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the crystal structure of Ethyl 3,5-dihydroxybenzoate?
A1: [] this compound can exist as a hemihydrate, meaning it incorporates half a water molecule per molecule of the compound. Its crystal structure has been determined as monoclinic, belonging to the space group P121/c1. The unit cell dimensions are a = 7.353(2) Å, b = 14.523(3) Å, c = 17.585(4) Å, with β = 93.387(3)°. This detailed structural information provides insights into the arrangement of molecules within the crystal lattice, which can be crucial for understanding its physical and chemical properties. You can find more details in the paper titled "Crystal structure of this compound hemihydrate, C9H10O4 ·½ H2O". []
Q2: Has this compound been investigated in any biological systems?
A3: [] Yes, this compound has been studied in the context of its interaction with tannin acyl hydrolase, an enzyme involved in the breakdown of tannins. Research has explored the complex formed between this enzyme and this compound. [] While the specific details of this interaction and its implications are not provided in the abstract, this research highlights the potential biological relevance of this compound and its interaction with specific enzymes.
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